Methyl (3-fluoro-4-hydroxyphenyl)acetate
Overview
Description
“Methyl (3-fluoro-4-hydroxyphenyl)acetate” is a chemical compound that has gained considerable attention and interest in the field of pharmaceutical research due to its unique chemical structure and biological properties. It has a CAS number of 169339-41-7 .
Molecular Structure Analysis
The molecular formula of “Methyl (3-fluoro-4-hydroxyphenyl)acetate” is C9H9FO3 . Its molecular weight is 184.16 g/mol.Physical And Chemical Properties Analysis
“Methyl (3-fluoro-4-hydroxyphenyl)acetate” has a predicted density of 1.346±0.06 g/cm3 . The boiling point is predicted to be 315.5±27.0 °C .Scientific Research Applications
Synthesis and Biological Activities
Asymmetric Synthesis : Methyl (3-fluoro-4-hydroxyphenyl)acetate is used in asymmetric synthesis routes, exemplified by the synthesis of polysubstituted piperidines with potential biological relevance. These compounds are synthesized through a domino process involving allylic acetate rearrangement and stereoselective reactions, highlighting its utility in creating complex molecular structures with stereochemical control (Salgado et al., 2019).
Antimycobacterial Activity : Derivatives of methyl (3-fluoro-4-hydroxyphenyl)acetate have shown antimycobacterial activities. Specifically, certain phenyl-substituted derivatives have demonstrated good efficacy against isoniazid-resistant Mycobacterium tuberculosis, indicating its potential as a scaffold for developing new antimycobacterial agents (Ali & Yar, 2007).
Electrochemical Fluorination : Electrochemical methods have been developed for the fluorination of methyl(phenylthio)acetate derivatives, demonstrating the versatility of methyl (3-fluoro-4-hydroxyphenyl)acetate's related compounds in radiofluorination reactions. This process is significant for the synthesis of radiolabeled molecules for imaging and diagnostic purposes (Balandeh et al., 2017).
Natural Product Scaffold Utilization : Methyl (3-fluoro-4-hydroxyphenyl)acetate and its analogs are used as scaffolds in the generation of drug-like screening libraries. This application illustrates its role in medicinal chemistry for discovering compounds with potential therapeutic applications, even though specific activities against cancer or parasitic diseases were not observed in some libraries (Kumar et al., 2015).
Organotin(IV) Complexes : Functionalized derivatives of methyl (3-fluoro-4-hydroxyphenyl)acetate have been used to synthesize Schiff base organotin(IV) complexes with reported anticancer activities. These complexes exhibit a high degree of cytotoxicity against various human tumor cell lines, suggesting the compound's utility in developing metal-based anticancer drugs (Basu Baul et al., 2009).
Antitumor Activities : Certain derivatives synthesized from methyl (3-fluoro-4-hydroxyphenyl)acetate have shown selective antitumor activities, indicating its potential as a precursor in synthesizing novel compounds with therapeutic benefits against cancer (Jing, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONPFSLAZILIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-fluoro-4-hydroxyphenyl)acetate | |
CAS RN |
79280-92-5 | |
Record name | methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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